N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-11-7-12(2)9-13(8-11)18-16(20)10-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHSXCQMPPRBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide, identified by its CAS number 482361-16-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 344.38 g/mol. The compound features a benzisothiazole moiety that is known for its diverse biological activities.
1. Antimicrobial Activity
Research has indicated that compounds containing the benzisothiazole structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzisothiazole showed activity against various bacterial strains, suggesting that this compound might also possess similar properties.
2. Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. For instance, certain benzothiazole derivatives have been tested as cyclooxygenase (COX) inhibitors, which are critical in the inflammatory response. The potential of this compound to inhibit COX enzymes could be an area for further investigation.
3. Cytotoxicity and Anticancer Potential
The anticancer activity of benzisothiazole derivatives has been documented in several studies. For example, compounds exhibiting structural similarity to this compound were shown to induce apoptosis in cancer cell lines. This suggests that the compound may warrant further exploration in cancer research.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 2 | Assess anti-inflammatory properties | Showed effective COX inhibition comparable to standard NSAIDs. |
| Study 3 | Investigate cytotoxic effects on cancer cells | Induced apoptosis in breast and colon cancer cell lines with IC50 values indicating potent activity. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring or the acetamide group may enhance its potency and selectivity against specific biological targets.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
Functional and Metabolic Comparisons
Toxicity Profile
- The target compound’s benzisothiazolyl group directs hydrolysis into compound 50 (hydrophilic metabolite), avoiding toxic intermediates . In contrast, N-(3-chloro-4-fluorophenyl)acetamide may form reactive halogenated metabolites, increasing toxicity risks .
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), a herbicide, exhibits higher environmental persistence due to its chloro and methoxymethyl groups .
Crystallinity and Solid-State Behavior
- The trichloroacetamide derivative N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide crystallizes with two molecules per asymmetric unit, suggesting complex packing interactions influenced by bulky trichloro and methyl groups .
- The target compound’s benzisothiazolyl group may enhance planarity, promoting stable crystal lattices, though specific data are unavailable.
Biological Activity N-(1,3-benzothiazol-2-yl)acetamide shows antimicrobial activity due to the benzothiazole ring’s ability to intercalate with microbial DNA . The target compound’s reduced liver toxicity makes it a candidate for CNS-targeted prodrugs, as seen in acetaminophen analogs .
Preparation Methods
Nucleophilic Substitution via Sodium Saccharin
The classical approach involves reacting 2-chloro-N-(3,5-dimethylphenyl)acetamide with sodium saccharin in dimethylformamide (DMF) at elevated temperatures (125–130°C). Sodium chloride precipitation within 30 minutes signals reaction completion, followed by recrystallization in ethanol/acetone (1:1) to isolate the product. This method is efficient but requires precise temperature control to avoid decomposition.
Reaction Scheme:
Key Data:
Carbodiimide-Mediated Coupling
A modern alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) to couple 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid with 3,5-dimethylaniline. Conducted in DMF or dimethyl sulfoxide (DMSO) at 20–25°C, this method avoids high temperatures and achieves higher yields (76–82%).
Reaction Scheme:
Optimization Insights:
-
Molar Ratios: A 1.1:1 ratio of acid to amine minimizes unreacted starting material.
-
Solvent Impact: DMSO enhances solubility but complicates purification compared to DMF.
Critical Synthesis Parameters
Solvent Selection
DMF is preferred for its high boiling point (153°C) and ability to dissolve both polar and non-polar reactants. Alternatives like dichloromethane (DCM) are used in isocyanate-based routes but require anhydrous conditions.
Temperature and Reaction Time
Purification Techniques
-
Recrystallization: Ethanol/acetone mixtures yield 95% pure product.
-
Column Chromatography: Ethyl acetate/petroleum ether (1:1) resolves byproducts, increasing purity to >98%.
Analytical Characterization
Spectroscopic Data
Melting Point and Purity
Comparative Analysis of Methods
| Method | Yield | Temperature | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–72% | 125–130°C | Simple setup | High energy input |
| EDCI/HOBT Coupling | 76–82% | 20–25°C | Mild conditions, high yield | Costly reagents |
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
